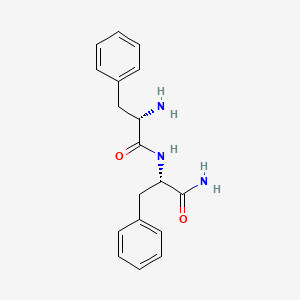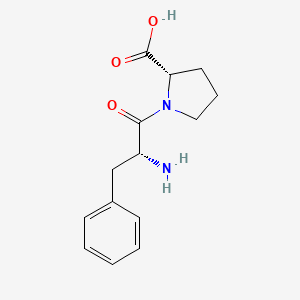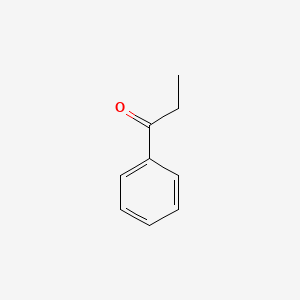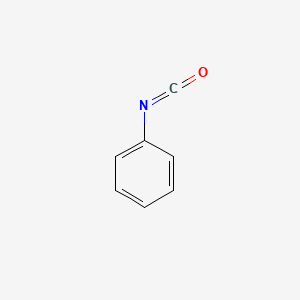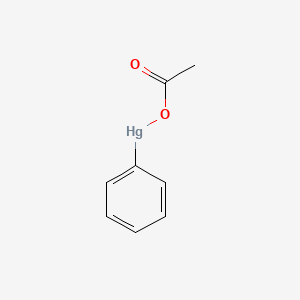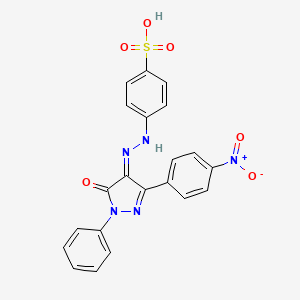
PHPS1
描述
苯基腙吡唑啉酮磺酸盐1 是一种强效且选择性的蛋白质酪氨酸磷酸酶 Shp2 抑制剂。 它以对 Shp2 的高特异性而闻名,优于其他密切相关的酪氨酸磷酸酶,如 Shp1 和 PTP1B 。 这种化合物由于其在各种疾病(包括癌症和心血管疾病)中的潜在治疗应用而受到广泛关注 .
科学研究应用
化学: 它被用作研究蛋白质酪氨酸磷酸酶抑制的工具化合物。
生物学: 它有助于了解 Shp2 在细胞信号通路中的作用。
医学: 它在治疗癌症、动脉粥样硬化和急性肾损伤等疾病方面具有潜在的治疗应用。
工业: 它用于开发针对蛋白质酪氨酸磷酸酶的新药。
作用机制
生化分析
Biochemical Properties
PHPS1 has been shown to inhibit Shp2-dependent cellular signaling and tumor cell colony formation . It is selective for Shp2, inhibiting Shp2, Shp2-R362K, Shp1, PTP1B, and PTP1B-Q with Ki values of 0.73, 5.8, 10.7, 5.8, and 0.47 μM respectively .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate acute kidney injury by inhibiting Erk1/2-STAT3 signaling in a murine hemorrhage followed by septic challenge model . Furthermore, this compound has been reported to protect against atherosclerosis by inhibiting smooth muscle cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit the activation of the Erk1/2 and STAT3 signaling pathways . This inhibition is achieved through the selective inhibition of Shp2, which is a key regulator of these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on the effects of this product over time. For instance, it has been reported to inhibit Shp2-dependent cellular events such as hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis over a time period of 15 min to 6 h .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study involving Ldlr -/- mice, a dosage of 3 mg/kg of this compound administered via intraperitoneal injection every day during the last week on a high-fat diet resulted in a significant decrease in atherosclerotic plaque size in the aorta .
准备方法
中间体的制备: 合成乙基2-苯基腙-3-取代-3-氧代丙酸酯。
缩合反应: 中间体与相应的肼进行缩合反应,生成苯基腙吡唑啉酮磺酸盐 1。
该化合物的工业生产方法尚未广泛记录,但合成通常遵循实验室规模的程序,并针对大规模生产进行优化。
化学反应分析
苯基腙吡唑啉酮磺酸盐 1 会发生各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 此反应涉及添加氢或去除氧,导致形成还原产物。
取代: 此反应涉及用另一个官能团取代一个官能团。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应 。 从这些反应中形成的主要产物取决于所用试剂和条件。
相似化合物的比较
苯基腙吡唑啉酮磺酸盐 1 的独特之处在于它对 Shp2 比其他酪氨酸磷酸酶具有更高的特异性 。 类似的化合物包括:
苯基腙吡唑啉酮磺酸盐 2: 另一种具有略微不同的特异性和效力的抑制剂。
苯基腙吡唑啉酮磺酸盐 3: 一种具有相似结构但不同生物活性的化合物。
苯基腙吡唑啉酮磺酸盐 1 的独特性在于它能够选择性地抑制 Shp2,使其成为研究 Shp2 相关信号通路和开发靶向疗法的宝贵工具 .
属性
IUPAC Name |
4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHPQODKSHEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PHPS1?
A1: this compound specifically targets and inhibits the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). [, ]
Q2: How does this compound interact with SHP2?
A2: this compound acts as a potent and cell-permeable inhibitor of SHP2 by binding to its catalytic site. It exhibits competitive inhibition, directly interfering with the enzyme's ability to dephosphorylate its substrates. [, , ]
Q3: What are the downstream effects of SHP2 inhibition by this compound?
A3: this compound-mediated inhibition of SHP2 disrupts various signaling pathways, including: * Growth factor signaling: It inhibits hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis. [] * Erk1/2 MAPK pathway: this compound blocks the sustained phosphorylation of Erk1/2 MAP kinases, key regulators of cell proliferation and survival. [, , ] * Paxillin dephosphorylation: It inhibits the dephosphorylation of paxillin, a protein involved in focal adhesion and cell motility. [] * STAT3 signaling: this compound attenuates the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, potentially contributing to its anti-inflammatory effects. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H15N5O6S, and its molecular weight is 465.45 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research articles do not present detailed spectroscopic data, the structure and chemical properties of this compound are well established. Researchers can refer to chemical databases like PubChem or ChemSpider for this information.
Q6: How do structural modifications of this compound affect its activity and selectivity?
A6: Research suggests that the phenylhydrazonopyrazolone sulfonate core of this compound is crucial for its SHP2 inhibitory activity. [, ] Substitutions on the phenyl rings or modifications to the core structure could potentially impact its potency, selectivity, and pharmacokinetic properties. For example, studies with related 4-(aminomethyl)-1-hydroxyprazole analogues revealed that substitutions at the 3- and 5-positions were detrimental to binding affinities at GABA(A) receptors. [] Further investigations are necessary to fully elucidate the structure-activity relationships of this compound and its analogues.
Q7: What cell-based assays have been used to study the efficacy of this compound?
A7: Researchers have utilized various cell-based assays to investigate the effects of this compound, including: * Epithelial cell scattering assays: To assess the inhibition of HGF/SF-induced cell motility and scattering. [] * Branching morphogenesis assays: To evaluate the impact on tubulogenesis and branching morphogenesis in epithelial cells. [] * Proliferation assays: To measure the inhibitory effects of this compound on cell growth in various cell lines, including tumor cells. [, ] * Phosphorylation assays: To determine the inhibition of SHP2-dependent phosphorylation events, such as Erk1/2 and paxillin. [, , ]
Q8: What animal models have been employed to investigate this compound's therapeutic potential?
A8: Preclinical studies have employed various animal models to explore this compound's effects in different disease contexts: * Hemorrhage followed by cecal ligation and puncture (Hem/CLP) model: To evaluate its protective effects against acute kidney injury (AKI) in mice. [, ] * Dimethylbenz(a)anthracene (DMBA)-induced tumor model: To assess its ability to delay tumor development in the rat mammary gland. [] * MMTV-pyvt transgenic mice: To investigate its impact on tumor formation in a model of breast cancer. [] * High-fat diet (HFD)-fed mice: To study its effects on metabolic disorders, including hepatic steatosis and insulin resistance. [] * OVA-induced allergic airway inflammation model: To examine the role of SHP2 in allergic responses. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





